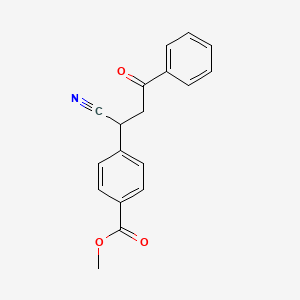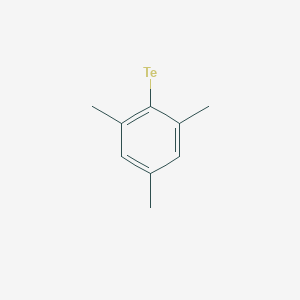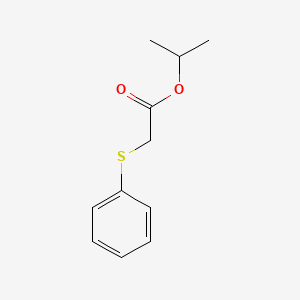
Acetic acid, (phenylthio)-, 1-methylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, (phenylthio)-, 1-methylethyl ester is an organic compound with the molecular formula C11H14O2S It is an ester formed from acetic acid and an alcohol, specifically 1-methylethyl alcohol, with a phenylthio group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (phenylthio)-, 1-methylethyl ester typically involves the esterification of acetic acid with 1-methylethyl alcohol in the presence of a phenylthio group. The reaction is usually catalyzed by a strong acid such as sulfuric acid. The general reaction can be represented as follows:
CH3COOH+CH3CH(OH)CH3+C6H5SH→CH3COOCH(CH3)CH3SC6H5+H2O
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to improve the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, (phenylthio)-, 1-methylethyl ester can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The phenylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions can be carried out using nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetic acid, (phenylthio)-, 1-methylethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of acetic acid, (phenylthio)-, 1-methylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The phenylthio group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The ester group can also undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further interact with biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, 1-methylethyl ester: Lacks the phenylthio group, making it less reactive in certain chemical reactions.
Acetic acid, phenyl ester: Lacks the 1-methylethyl group, leading to different physical and chemical properties.
Acetic acid, (methylthio)-, 1-methylethyl ester: Similar structure but with a methylthio group instead of a phenylthio group.
Uniqueness
Acetic acid, (phenylthio)-, 1-methylethyl ester is unique due to the presence of both the phenylthio and 1-methylethyl groups
Propiedades
Número CAS |
135082-37-0 |
|---|---|
Fórmula molecular |
C11H14O2S |
Peso molecular |
210.29 g/mol |
Nombre IUPAC |
propan-2-yl 2-phenylsulfanylacetate |
InChI |
InChI=1S/C11H14O2S/c1-9(2)13-11(12)8-14-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
Clave InChI |
VECQXVQFEJGAAH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)CSC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


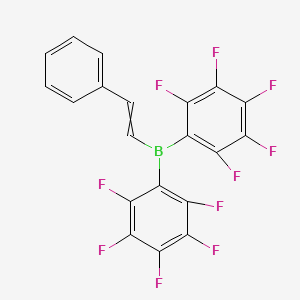
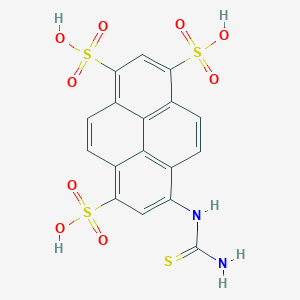


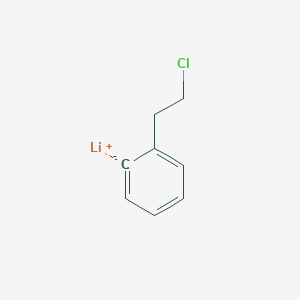
![2-[(Trimethylsilyl)oxy]pyrazine](/img/structure/B14262173.png)
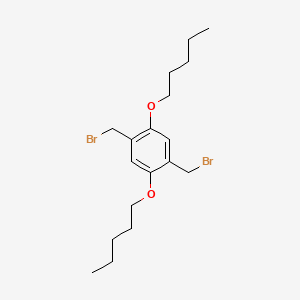
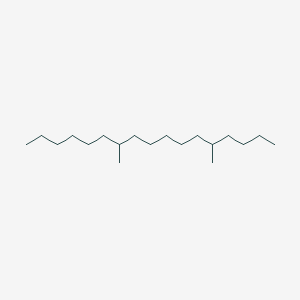
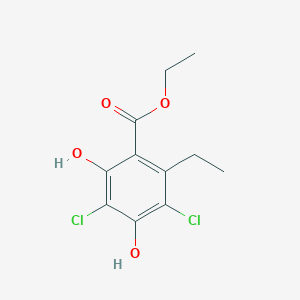
![2-Benzylthieno[2,3-d][1,2]thiazol-3(2H)-one](/img/structure/B14262196.png)
![2-[(2-Fluorophenyl)sulfanyl]propanoyl chloride](/img/structure/B14262197.png)
